molecular formula C11H12BF4N3 B3023599 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate CAS No. 909122-64-1

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B3023599
CAS No.: 909122-64-1
M. Wt: 273.04 g/mol
InChI Key: JIOYOGNXIHWKOU-UHFFFAOYSA-N
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Description

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a heterocyclic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,2,4]triazole ring system fused with a phenyl group The tetrafluoroborate anion is commonly used as a counterion to stabilize the positively charged triazolium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves the following steps:

  • Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: : The initial step involves the cyclization of appropriate precursors to form the pyrrolo[2,1-c][1,2,4]triazole core. This can be achieved through the reaction of a pyrrole derivative with an azide compound under suitable conditions, such as heating or using a catalyst.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a substitution reaction, where a suitable phenylating agent reacts with the pyrrolo[2,1-c][1,2,4]triazole intermediate.

  • Formation of the Triazolium Salt: : The final step involves the quaternization of the nitrogen atom in the triazole ring to form the triazolium cation. This can be achieved by reacting the intermediate with a suitable alkylating agent, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

  • Substitution: : The phenyl group or other substituents on the triazole ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under suitable conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has several scientific research applications:

    Catalysis: The compound can act as a catalyst in various organic reactions, including cycloadditions, oxidations, and reductions.

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolium cation can form stable complexes with these targets, modulating their activity. The phenyl group and the pyrrolo[2,1-c][1,2,4]triazole core contribute to the binding affinity and specificity of the compound. The tetrafluoroborate anion helps stabilize the overall structure and enhances solubility in various solvents.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride: Similar structure but with a chloride anion instead of tetrafluoroborate.

    2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate: Contains a trichlorophenyl group instead of a phenyl group.

    (5R)-5-(Phenylmethyl)-6,7-dihydro-2-phenyl-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate: Contains a phenylmethyl group at the 5-position.

Uniqueness

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is unique due to its specific combination of the phenyl group, the pyrrolo[2,1-c][1,2,4]triazole core, and the tetrafluoroborate anion. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in catalysis, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N3.BF4/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;2-1(3,4)5/h1-3,5-6,9H,4,7-8H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOYOGNXIHWKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 3
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2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 4
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 5
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Reactant of Route 6
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

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